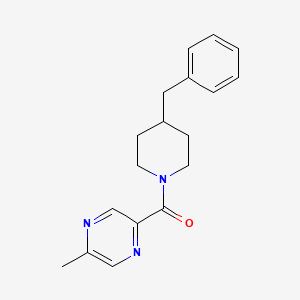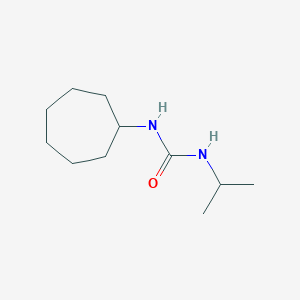
N-(2,5-dimethylphenyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)cyclobutanecarboxamide, also known as DMCC, is a chemical compound that belongs to the class of cyclobutane carboxamides. DMCC is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. DMCC has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)cyclobutanecarboxamide exerts its pharmacological effects by interacting with specific receptors in the body. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to interact with the cannabinoid receptors, which are involved in pain, inflammation, and immune function. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been shown to interact with the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been shown to have antimicrobial effects, which may be useful in the treatment of bacterial and fungal infections. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have anticancer activity, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is that it is relatively easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been extensively studied for its potential applications in medicinal chemistry, making it a well-characterized compound. However, one of the limitations of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its pharmacological effects.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)cyclobutanecarboxamide. One area of research is to further investigate its mechanism of action, which may provide insights into how it can be optimized for specific therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)cyclobutanecarboxamide, which may inform the development of new drug formulations. Finally, there is a need for studies to investigate the safety and toxicity of N-(2,5-dimethylphenyl)cyclobutanecarboxamide, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
N-(2,5-dimethylphenyl)cyclobutanecarboxamide is synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanecarbonyl chloride. The reaction results in the formation of N-(2,5-dimethylphenyl)cyclobutanecarboxamide in high yields. The purity of N-(2,5-dimethylphenyl)cyclobutanecarboxamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against cancer cells and has been studied as a potential anticancer agent. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have activity against bacterial and fungal infections, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-10(2)12(8-9)14-13(15)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBIDDQUDUKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)


